5-Chloromethyl-2-trityl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloromethyl-2-trityl-2H-tetrazole is a chemical compound with the molecular formula C21H17ClN4 and a molecular weight of 360.84 g/mol . It is a tetrazole derivative, characterized by the presence of a chloromethyl group and a trityl group attached to the tetrazole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-2-trityl-2H-tetrazole typically involves the reaction of trityl chloride with 5-chloromethyl-2H-tetrazole under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-2-trityl-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the trityl group can lead to the formation of simpler tetrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the trityl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tetrazole derivatives with amine functional groups, while oxidation reactions can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-Chloromethyl-2-trityl-2H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-2-trityl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors. The trityl group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-trityl-2H-tetrazole: Similar structure but with a methyl group instead of a chloromethyl group.
5-Phenyl-2-trityl-2H-tetrazole: Contains a phenyl group in place of the chloromethyl group.
5-Benzyl-2-trityl-2H-tetrazole: Features a benzyl group instead of a chloromethyl group.
Uniqueness
5-Chloromethyl-2-trityl-2H-tetrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where the chloromethyl group is required for further functionalization or interaction with biological targets .
Properties
IUPAC Name |
5-(chloromethyl)-2-trityltetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAMXQYKCRSFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.